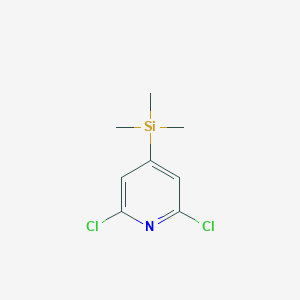
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) is an organosilicon compound with the molecular formula C8H11Cl2NSi. It is a derivative of pyridine, where the 2 and 6 positions are substituted with chlorine atoms, and the 4 position is substituted with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridines, while coupling reactions with boronic acids produce biaryl compounds.
Applications De Recherche Scientifique
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and the trimethylsilyl group. The chlorine atoms can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and transition states in reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) can be compared with other similar compounds such as:
2,6-Dichloro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a trimethylsilyl group, which affects its reactivity and applications.
2,6-Dichloropyridine: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
4-(Trimethylsilyl)pyridine: Lacks the chlorine atoms, which changes its reactivity profile.
The uniqueness of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) lies in the combination of chlorine atoms and the trimethylsilyl group, which provides a balance of reactivity and stability, making it a valuable compound in various chemical processes.
Propriétés
Numéro CAS |
134031-23-5 |
|---|---|
Formule moléculaire |
C8H11Cl2NSi |
Poids moléculaire |
220.17 g/mol |
Nom IUPAC |
(2,6-dichloropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Cl2NSi/c1-12(2,3)6-4-7(9)11-8(10)5-6/h4-5H,1-3H3 |
Clé InChI |
FXVPTQSPJTWVOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
SMILES canonique |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
Synonymes |
Pyridine, 2,6-dichloro-4-(trimethylsilyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















